molecular formula C11H10N2O3 B1438394 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione CAS No. 1094424-62-0

1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

Cat. No.: B1438394
CAS No.: 1094424-62-0
M. Wt: 218.21 g/mol
InChI Key: MBBYXQUIBXIEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its imidazolidine ring structure, which is substituted with a 2,4-dimethylphenyl group. This compound is known for its stability and unique chemical properties, making it valuable in synthetic chemistry and material science .

Scientific Research Applications

1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isocyanate with glycine, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-3-4-8(7(2)5-6)13-10(15)9(14)12-11(13)16/h3-5H,1-2H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBYXQUIBXIEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.